molecular formula C18H26N2O2 B4446489 N-(tert-butyl)-2-[(cyclohexylcarbonyl)amino]benzamide

N-(tert-butyl)-2-[(cyclohexylcarbonyl)amino]benzamide

Cat. No. B4446489
M. Wt: 302.4 g/mol
InChI Key: VETFKSNTQUDLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-[(cyclohexylcarbonyl)amino]benzamide, also known as Boc-C6-NH-2, is a chemical compound that has gained attention in scientific research due to its potential use as a drug delivery system. This compound has a unique structure that allows it to be used as a prodrug, meaning it can be converted into an active drug once inside the body. In

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-[(cyclohexylcarbonyl)amino]benzamide involves the conversion of the prodrug into the active drug once inside the body. This conversion is typically mediated by enzymes or other chemical reactions that cleave the N-(tert-butyl)-2-[(cyclohexylcarbonyl)amino]benzamide moiety, releasing the active drug. The specific mechanism of action will depend on the active drug being delivered.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(tert-butyl)-2-[(cyclohexylcarbonyl)amino]benzamide will depend on the active drug being delivered. However, N-(tert-butyl)-2-[(cyclohexylcarbonyl)amino]benzamide itself has been shown to be relatively non-toxic and well-tolerated in animal studies. Additionally, the prodrug nature of N-(tert-butyl)-2-[(cyclohexylcarbonyl)amino]benzamide allows for targeted drug delivery, which can reduce the potential for off-target effects and toxicity.

Advantages and Limitations for Lab Experiments

The use of N-(tert-butyl)-2-[(cyclohexylcarbonyl)amino]benzamide as a drug delivery system has several advantages for lab experiments. First, it allows for targeted drug delivery, which can increase the effectiveness of the drug and reduce potential side effects. Additionally, the prodrug nature of N-(tert-butyl)-2-[(cyclohexylcarbonyl)amino]benzamide allows for the modification of the drug delivery system to optimize drug delivery. However, there are also limitations to the use of N-(tert-butyl)-2-[(cyclohexylcarbonyl)amino]benzamide in lab experiments. The synthesis method can be complex and time-consuming, and the prodrug may not be suitable for all drugs or experimental conditions.

Future Directions

There are several future directions for the use of N-(tert-butyl)-2-[(cyclohexylcarbonyl)amino]benzamide in scientific research. One area of interest is the modification of the prodrug to optimize drug delivery and increase effectiveness. Additionally, the use of N-(tert-butyl)-2-[(cyclohexylcarbonyl)amino]benzamide in combination with other drug delivery systems or therapies may further enhance its potential applications. Finally, the development of new drugs that can be delivered using N-(tert-butyl)-2-[(cyclohexylcarbonyl)amino]benzamide may expand its use in various fields of medicine and research.

Scientific Research Applications

N-(tert-butyl)-2-[(cyclohexylcarbonyl)amino]benzamide has been used in scientific research as a drug delivery system for various drugs, including anticancer agents and antibiotics. The prodrug nature of N-(tert-butyl)-2-[(cyclohexylcarbonyl)amino]benzamide allows for targeted drug delivery to specific tissues or cells, reducing the potential for side effects and increasing the effectiveness of the drug. Additionally, N-(tert-butyl)-2-[(cyclohexylcarbonyl)amino]benzamide has been used as a building block for the synthesis of other prodrugs, further expanding its potential applications.

properties

IUPAC Name

N-tert-butyl-2-(cyclohexanecarbonylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-18(2,3)20-17(22)14-11-7-8-12-15(14)19-16(21)13-9-5-4-6-10-13/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETFKSNTQUDLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.